molecular formula C17H13ClN2O4 B3980805 N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

Cat. No.: B3980805
M. Wt: 344.7 g/mol
InChI Key: FRONEVJJXADVKS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloro-substituted hydroxyphenyl group and a dioxoisoindolyl moiety, connected via a propanamide linkage. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzoic acid and phthalic anhydride.

    Formation of Intermediate: The 4-chloro-2-hydroxybenzoic acid is reacted with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride to form an intermediate compound.

    Amidation: The intermediate is then subjected to amidation using a suitable amine, such as 2-aminopropanoic acid, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide: Similar structure but with an acetamide linkage.

    N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)butanamide: Similar structure but with a butanamide linkage.

Uniqueness

N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide is unique due to its specific propanamide linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-9(15(22)19-13-7-6-10(18)8-14(13)21)20-16(23)11-4-2-3-5-12(11)17(20)24/h2-9,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRONEVJJXADVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
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N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
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N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
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N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
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N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
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N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

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